(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
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Overview
Description
“(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1909312-25-9 . It has a molecular weight of 225.12 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-7;;/h5,7H,1-4,8H2;2*1H . This indicates that the compound consists of a cyclobutyl group attached to a 1H-1,2,3-triazol-4-yl group, along with two hydrochloride ions .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 225.12 .Scientific Research Applications
Photolysis of Diclobutrazol in Methanol
This study explores the photodegradation of diclobutrazol, a compound related to triazoles, under ultraviolet light. The research identifies various breakdown products formed through processes like oxidation and cyclisation, which could be relevant for understanding the behavior of similar triazole derivatives under environmental conditions (Clark, James, & Watkins, 1985).
Synthesis of N,N-Dibenzyl-triazole Derivatives
This study details the high-yield synthesis of a specific triazole derivative through a 1,3-dipolar cycloaddition reaction. The structural elucidation was based on NMR spectroscopy and other analytical methods, indicating the utility of triazole compounds in synthesizing complex organic molecules (Younas, Abdelilah, & Anouar, 2014).
Peptidotriazoles on Solid Phase
This research introduces a novel approach for the solid-phase synthesis of peptidotriazoles, demonstrating the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides. The study underscores the significance of triazole chemistry in peptide modification and drug design (Tornøe, Christensen, & Meldal, 2002).
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
This paper presents a tris(triazolyl)methanol-Cu(I) structure-based catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings and high efficiency. The study highlights the role of triazole-based ligands in enhancing catalytic reactions, pertinent to organic synthesis and pharmaceutical development (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin , which may suggest a similar mode of action for this compound.
Properties
IUPAC Name |
(1-cyclobutyltriazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-7;;/h5,7H,1-4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWLERVHLXKMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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